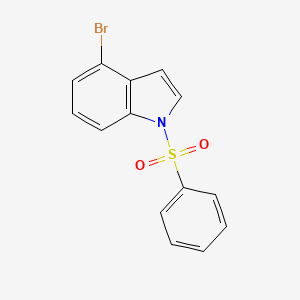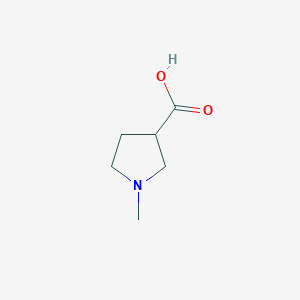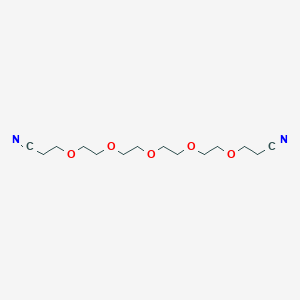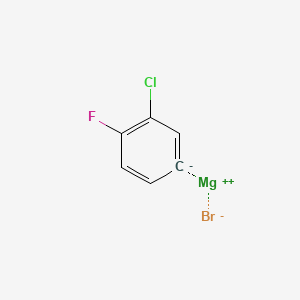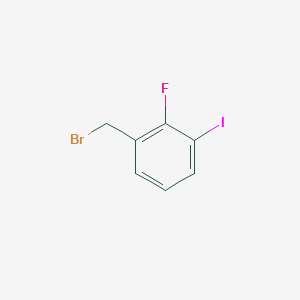
1-Bromomethyl-2-fluoro-3-iodo-benzene
Overview
Description
1-Bromomethyl-2-fluoro-3-iodo-benzene is an aromatic compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-Bromomethyl-2-fluoro-3-iodo-benzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-iodotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
1-Bromomethyl-2-fluoro-3-iodo-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions to form corresponding derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Scientific Research Applications
1-Bromomethyl-2-fluoro-3-iodo-benzene is used extensively in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Bromomethyl-2-fluoro-3-iodo-benzene in chemical reactions involves the activation of the bromomethyl group, which can undergo nucleophilic substitution or coupling reactions . The presence of fluorine and iodine atoms on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparison with Similar Compounds
1-Bromomethyl-2-fluoro-3-iodo-benzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-fluoro-3-chlorobenzene: Similar in structure but with chlorine instead of iodine, affecting its reactivity and applications.
1-Bromo-2-fluoro-3-methylbenzene: Lacks the iodine atom, making it less versatile in certain coupling reactions.
1-Bromo-2-fluoro-4-iodobenzene: Positional isomer with different reactivity due to the location of the iodine atom.
These comparisons highlight the unique reactivity and applications of this compound due to the specific arrangement of halogen atoms on the benzene ring .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGDCKOOLQXQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
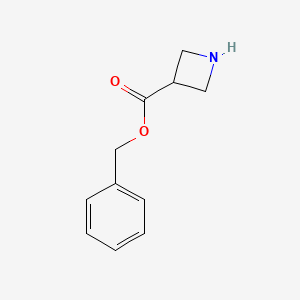

![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)
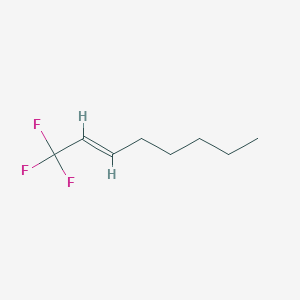
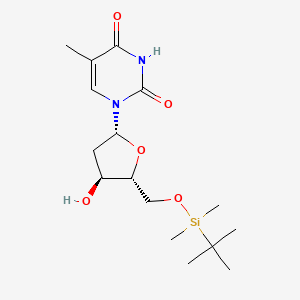

![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)

